molecular formula C11H8N4O4 B5516430 7-(2-furyl)-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol 3-oxide

7-(2-furyl)-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol 3-oxide

Cat. No.: B5516430
M. Wt: 260.21 g/mol
InChI Key: GBHJKAORJQOBTO-UHFFFAOYSA-N
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Description

7-(2-furyl)-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol 3-oxide: is a complex organic compound that belongs to the class of benzoxadiazole derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and fluorescence studies. The unique structure of this compound, which includes a furan ring and an imidazo-benzoxadiazole core, contributes to its distinctive chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-furyl)-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol 3-oxide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzoxadiazole Core: The initial step involves the formation of the benzoxadiazole core through a cyclization reaction. This can be achieved by reacting an appropriate o-phenylenediamine derivative with a nitro compound under acidic conditions.

    Introduction of the Furan Ring: The furan ring is introduced through a condensation reaction with a suitable furan derivative. This step often requires the use of a strong acid catalyst and elevated temperatures to facilitate the reaction.

    Oxidation to Form the 3-Oxide: The final step involves the oxidation of the intermediate compound to form the 3-oxide. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-(2-furyl)-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol 3-oxide: undergoes various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the 3-oxide group to a hydroxyl group or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan ring or the benzoxadiazole core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxides, while reduction can produce hydroxyl derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

7-(2-furyl)-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol 3-oxide: has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a fluorescent probe in various analytical techniques.

    Biology: The compound’s fluorescence properties make it useful in imaging and tracking biological processes.

    Industry: The compound is used in the development of advanced materials, including organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The mechanism of action of 7-(2-furyl)-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol 3-oxide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various proteins and enzymes, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting cellular processes such as signal transduction, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    7-(2-furyl)-6H-imidazo[4,5-e][2,1,3]benzoxadiazole: Lacks the 3-oxide group, resulting in different chemical reactivity and applications.

    6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol: Contains a nitro group and a thioether linkage, leading to distinct biological activities and uses.

    160-060 NBD PC: A phospholipid derivative with a benzoxadiazole moiety, used primarily as a fluorescent probe in lipid studies.

Uniqueness: : The presence of the 3-oxide group in 7-(2-furyl)-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol 3-oxide imparts unique chemical and physical properties, such as enhanced fluorescence and specific reactivity patterns. This makes it particularly valuable in applications requiring precise molecular interactions and high sensitivity.

Properties

IUPAC Name

7-(furan-2-yl)-6-hydroxy-3-oxido-4,5-dihydroimidazo[4,5-e][2,1,3]benzoxadiazol-3-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O4/c16-14-6-3-4-7-10(13-19-15(7)17)9(6)12-11(14)8-2-1-5-18-8/h1-2,5,16H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBHJKAORJQOBTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=[N+](ON=C2C3=C1N(C(=N3)C4=CC=CO4)O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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